molecular formula C8H8N2O3S B15077449 N-((4-Nitrophenyl)thio)acetamide

N-((4-Nitrophenyl)thio)acetamide

Cat. No.: B15077449
M. Wt: 212.23 g/mol
InChI Key: YFTLMECPGRPJPQ-UHFFFAOYSA-N
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Description

N-((4-Nitrophenyl)thio)acetamide is a sulfur-containing acetamide derivative featuring a 4-nitrophenylthio group (-S-C6H4-NO2) attached to the acetamide backbone. The nitro group enhances electron-withdrawing properties, influencing reactivity and interactions in pharmacological targets .

Properties

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

N-(4-nitrophenyl)sulfanylacetamide

InChI

InChI=1S/C8H8N2O3S/c1-6(11)9-14-8-4-2-7(3-5-8)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

YFTLMECPGRPJPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NSC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-nitrophenyl)thio]acetamide typically involves the reaction of 4-nitroaniline with thioacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

4-nitroaniline+thioacetic acidN-[(4-nitrophenyl)thio]acetamide\text{4-nitroaniline} + \text{thioacetic acid} \rightarrow \text{N-[(4-nitrophenyl)thio]acetamide} 4-nitroaniline+thioacetic acid→N-[(4-nitrophenyl)thio]acetamide

Industrial Production Methods

Industrial production of N-[(4-nitrophenyl)thio]acetamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-nitrophenyl)thio]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The thioacetamide moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thioacetamide derivatives.

Scientific Research Applications

N-[(4-nitrophenyl)thio]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(4-nitrophenyl)thio]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules, leading to various effects. The thioacetamide moiety can also participate in biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Nitro vs. Halogen/Methoxy Groups

Substituents on the phenyl ring significantly alter physicochemical and biological properties. For example:

  • N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () replaces the nitro group with chlorine, resulting in a lower electron-withdrawing effect. This compound was synthesized in 85% yield with a pale orange crystalline form, suggesting that chloro substituents may improve crystallinity compared to nitro analogs .
  • Its synthesis and applications as a pharmaceutical intermediate highlight the role of mixed substituents in tuning bioavailability .
Table 1: Substituent Effects on Key Properties
Compound Substituent Yield (%) Melting Point (°C) Notable Properties
N-((4-Nitrophenyl)thio)acetamide (Hypothetical) -S-C6H4-NO2 - - High reactivity, potential Akt inhibition
N-(4-Chlorophenyl) analog () -S-C6H4-Cl 85 - Improved crystallinity
N-(2-Methoxy-4-nitrophenyl)acetamide () -OCH3, -NO2 - - Enhanced solubility

Linker Variations: Thio vs. Oxygen/Amine Groups

The linker between the acetamide and aromatic ring impacts stability and bioactivity:

  • 2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) () uses an oxygen linker, resulting in a phenoxy group. Oxygen linkers may reduce metabolic stability compared to thioethers due to susceptibility to oxidation .
  • N-(4-Nitrophenethyl)acetamide () employs an ethylamine linker, demonstrating how aliphatic chains modulate lipophilicity and membrane permeability in drug design .

Complex Heterocyclic Derivatives

Incorporation of heterocycles enhances pharmacological profiles:

  • 2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide (9j) () exhibits a 93% yield and notable cytotoxicity (IC50 ~15.67 µg/mL against tumor cells). The benzimidazole-quinoline framework likely enhances DNA intercalation or kinase inhibition .
  • Thiadiazole derivatives () such as Compound 3 show potent Akt inhibition (92.36%) and apoptosis induction, underscoring the nitro group’s role in target binding via π-π interactions .

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